Tiratricol sodium

Description

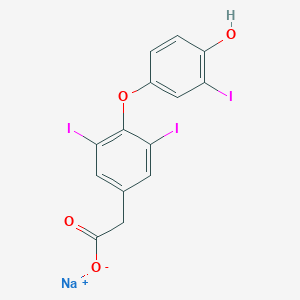

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I3O4.Na/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20;/h1-4,6,18H,5H2,(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBAIWCYEJXUMH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)[O-])I)I)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I3NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-24-1 (Parent) | |

| Record name | Tiratricol sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90163779 | |

| Record name | Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-04-9 | |

| Record name | Tiratricol sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRATRICOL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HK9045D54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Tiratricol Sodium

Thyroid Hormone Receptor Binding and Activation

Tiratricol (B1682914) exerts its biological effects primarily by interacting with nuclear thyroid hormone receptors (TRs), which are transcription factors that regulate gene expression. patsnap.com The binding of a ligand like tiratricol to these receptors is the initial step in a cascade that modulates metabolic processes.

Tiratricol demonstrates a notable selectivity in its binding affinity for the two major thyroid hormone receptor isoforms, TRα and TRβ. bioscientifica.com Research indicates that while tiratricol binds to TRα1 with an affinity similar to that of T3, it displays a significantly higher affinity for the TRβ isoforms. bioscientifica.comnih.govnih.gov

Studies have reported that tiratricol binds to TRβ1 and TRβ2 with an affinity that is 3- to 10-fold higher than that of T3. bioscientifica.comnih.govnih.gov This preferential binding to TRβ is a key characteristic of tiratricol's action. bioscientifica.combioscientifica.com This enhanced affinity has also been observed for certain mutated TRβ receptors found in patients with resistance to thyroid hormone (RTH), where T3 binding is otherwise reduced. bioscientifica.comnih.gov

| Compound | TRα1 Affinity (Relative to T3) | TRβ Isoforms Affinity (Relative to T3) | Source |

|---|---|---|---|

| Tiratricol (Triac) | Similar / Equal | ~10-fold higher (TRβ1 and TRβ2) | nih.gov |

| Tiratricol (Triac) | Similar | 3- to 6-fold higher (TRβ1 and TRβ2) | bioscientifica.com |

| Tiratricol (Triac) | Similar | 6-fold higher | nih.gov |

Like endogenous thyroid hormones, tiratricol's binding to the ligand-binding domain (LBD) of a thyroid hormone receptor induces critical conformational changes. patsnap.comub.edu In the absence of a ligand, TRs typically bind to DNA sequences known as thyroid hormone response elements (TREs) and are associated with a corepressor complex that inhibits gene transcription. ub.eduresearchgate.net

The binding of a ligand such as tiratricol triggers a structural rearrangement in the receptor. patsnap.comresearchgate.net This change causes the release of the corepressor complex and facilitates the recruitment of a coactivator complex. ub.eduresearchgate.net This coactivator complex often possesses histone acetyltransferase activity, which remodels the chromatin structure, making the DNA more accessible for transcription and thereby activating target genes. researchgate.net X-ray crystallography studies support the preferential binding of tiratricol to TRβ, indicating that this interaction causes a relative displacement of the β-hairpin within the TRβ LBD, which potentiates direct substrate contacts. bioscientifica.com

The higher binding affinity of tiratricol for TRβ isoforms translates into a selective activation of this receptor subtype. bioscientifica.combioscientifica.com This selectivity may lead to stronger thyromimetic effects in tissues that predominantly express TRβ, such as the liver. bioscientifica.comresearchgate.net For instance, tiratricol has been shown to have augmented effects on hepatic and skeletal tissues compared to levothyroxine. nih.govoup.com

The transcriptional activation potency of tiratricol can also depend on the specific configuration of the thyroid hormone response element (TRE) on the target gene. bioscientifica.combioscientifica.com While some studies found no difference in TRβ-mediated transcriptional activation between T3 and tiratricol on the most common TRE configuration (DR4), others reported that tiratricol was significantly more potent. bioscientifica.combioscientifica.com On other TRE configurations, such as palindromic TREs, tiratricol has been shown to be more potent than T3. bioscientifica.com

Ligand-Dependent Conformational Changes in Thyroid Hormone Receptors

Monocarboxylate Transporter 8 (MCT8)-Independent Cellular Entry Mechanisms

A crucial aspect of tiratricol's mechanism that distinguishes it from T3 and T4 is its ability to enter cells without relying on the monocarboxylate transporter 8 (MCT8). ebi.ac.uknih.govnih.gov

MCT8 is a highly specific transporter essential for the passage of T3 and T4 across the cell membrane in various tissues, including the brain. eurothyroid.comnve.nl Mutations in the SLC16A2 gene, which encodes MCT8, lead to a severe X-linked neurodevelopmental disorder known as Allan-Herndon-Dudley syndrome (AHDS), characterized by central hypothyroidism and peripheral hyperthyroidism. nih.govnve.nleuropa.eu

Tiratricol can bypass the defective MCT8 transporter and enter cells through alternative, MCT8-independent pathways. egetis.comnih.govresearchgate.net This ability is attributed to its molecular structure; specifically, the absence of an amino (NH2) group, which is present in T3, is associated with its MCT8-independent uptake. nih.gov While tiratricol can effectively enter cells in an MCT8-independent manner, the specific transporters that facilitate its cellular entry have not yet been fully identified. bioscientifica.combioscientifica.com Studies suggest that MCT8, MCT10, and OATP1C1 are not significantly involved in its transport. bioscientifica.com

The unique properties of tiratricol—its MCT8-independent cellular uptake and its TRβ selectivity—make it an important compound for research into tissue-specific thyroid hormone action. patsnap.comnih.govoup.com

Its ability to enter brain cells without functional MCT8 transporters makes it a key therapeutic candidate and research tool for studying MCT8 deficiency. nih.govnve.nl By delivering a thyromimetic signal to the central nervous system, it can potentially address the neurological deficits associated with the condition. nih.govresearchgate.net Furthermore, its use in cerebral organoids generated from MCT8-deficient patients has provided evidence that it can trigger normal activity in T3-responsive genes in human neural cells lacking MCT8. nih.gov

The selective action of tiratricol, particularly its potent effects on the liver via TRβ activation, allows researchers to investigate the organ-specific roles of thyroid hormone signaling. nih.govoup.comnih.gov Studies have shown that tiratricol has enhanced hepatic actions, such as reducing LDL cholesterol and increasing sex hormone binding globulin, which are of therapeutic interest for conditions like hyperlipidemia. nih.govoup.com This makes it a valuable tool for dissecting the differential effects of thyroid hormone receptor activation in various tissues.

Bypass Mechanisms for Thyroid Hormone Transport

Molecular Level Interactions Beyond Thyroid Hormone Receptors

Beyond its interaction with thyroid hormone receptors, Tiratricol sodium exhibits a range of molecular-level interactions with other significant biological targets. These interactions underscore its potential in therapeutic areas outside of thyroid-related conditions.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Mechanisms

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, responsible for the fourth step in the creation of uridine (B1682114) monophosphate (UMP). nih.gov This pathway is vital for the synthesis of DNA and RNA, and its inhibition can halt cell proliferation. nih.govwikipedia.org DHODH is a mitochondrial enzyme that links pyrimidine biosynthesis to the electron transport chain. frontiersin.org Several compounds are well-known for their DHODH inhibitory activity, providing a framework for understanding this mechanism.

Human dihydroorotate dehydrogenase (hDHODH) has been identified as a promising drug target for various diseases, including autoimmune disorders and cancer. researchgate.net Research has shown that Tiratricol (3,3',5-triiodothyroacetic acid) and its precursor, tetrac (B142916) (3,3',5,5'-tetraiodothyroacetic acid), possess hDHODH inhibitory activity. researchgate.net

Inhibitory Activity of Tiratricol and Related Compounds on hDHODH

| Compound | IC₅₀ (μM) |

|---|---|

| Tiratricol | 0.754 ± 0.126 |

| Tetrac | 11.960 ± 1.453 |

Data from a study identifying hDHODH inhibitors from a library of existing drugs. researchgate.net

The mechanism of DHODH inhibitors generally involves binding to the enzyme and blocking its function, which leads to a depletion of pyrimidines necessary for cell division. nih.gov While the precise binding mode of Tiratricol to DHODH is not as extensively detailed as for other inhibitors, its demonstrated inhibitory activity suggests it interferes with the enzyme's catalytic function. researchgate.net The inhibition of DHODH by compounds like Brequinar, Leflunomide (B1674699), and its active metabolite Teriflunomide has been more thoroughly studied. wikipedia.orgresearchgate.netwikipedia.orgwikipedia.org These inhibitors are known to bind to the ubiquinone binding site of the enzyme, disrupting its role in the respiratory chain. frontiersin.org The cytotoxic effects of some DHODH inhibitors have been observed to be more pronounced in cancer cells under hypoxic and nutrient-deprived conditions. frontiersin.org

Interactions with Viral Proteins (e.g., Yellow Fever Virus NS5 RdRp)

Tiratricol has demonstrated antiviral properties, specifically against the Yellow Fever Virus (YFV), a member of the Flavivirus genus. medchemexpress.comnih.gov The nonstructural protein 5 (NS5) of flaviviruses is a key enzyme for viral replication, containing both a methyltransferase (MTase) domain and an RNA-dependent RNA polymerase (RdRp) domain. researchgate.netplos.orgbiorxiv.org

Research indicates that Tiratricol hinders YFV replication by directly targeting the RdRp domain of the NS5 protein. nih.gov This interaction likely interferes with the active sites of the polymerase, thereby inhibiting viral RNA synthesis and subsequent protein expression. nih.gov Studies in human hepatoma cell lines (Huh-7) have shown that Tiratricol suppresses YFV in a dose-dependent manner. nih.gov

Antiviral Activity of Tiratricol against Yellow Fever Virus

| Parameter | Value | Cell Line |

|---|---|---|

| EC₅₀ | 2.07 μM | Huh-7 |

| CC₅₀ | 385.77 μM | Huh-7 |

EC₅₀ (half maximal effective concentration) and CC₅₀ (half maximal cytotoxic concentration) values from in vitro studies. nih.gov

Intracellular Toxin Neutralization Mechanisms (e.g., LPS, Lipid A)

Tiratricol has been identified as a neutralizer of intracellular toxins, specifically bacterial endotoxins like lipopolysaccharide (LPS) and its toxic component, Lipid A. medchemexpress.commedchemexpress.comresearchgate.net LPS is a major component of the outer membrane of Gram-negative bacteria and can trigger strong inflammatory responses. nih.govmdpi.com

Studies have shown that Tiratricol can inhibit the cytotoxicity induced by LPS and Lipid A. medchemexpress.commedchemexpress.com This neutralizing effect is not due to antibacterial action but rather a direct interaction with the endotoxin (B1171834) molecules. researchgate.net The proposed mechanism involves Tiratricol binding to these toxins, thereby preventing them from activating inflammatory pathways, such as the production of tumor necrosis factor (TNF) in macrophages. medchemexpress.commedchemexpress.com Recent research also suggests that intracellular LPS can directly bind to host proteins to manipulate cellular processes. biorxiv.org

Inhibitory Concentration of Tiratricol against Endotoxins

| Toxin | IC₅₀ (μM) |

|---|---|

| Lipopolysaccharide (LPS) | 20 |

| Lipid A | 32 |

IC₅₀ (half maximal inhibitory concentration) values for the neutralization of endotoxin cytotoxicity. medchemexpress.commedchemexpress.com

The ability of Tiratricol to neutralize these bacterial components highlights a mechanism of action that is distinct from its effects on host cell receptors and viral proteins.

Biosynthesis and Metabolic Pathways of Tiratricol Sodium

Endogenous Formation from Thyroid Hormones (T4 and T3)

The formation of tiratricol (B1682914) is a key part of the peripheral metabolism of thyroid hormones. The primary pathway involves the conversion of T4 and T3 into their corresponding acetic acid analogues. This process occurs through the deamination and subsequent decarboxylation of the alanine (B10760859) side chain. This converts T4 to tetraiodothyroacetic acid (Tetrac) and T3 to triiodothyroacetic acid (Tiratricol). sigmaaldrich.com

In vivo formation of tiratricol (TA3) from T3 was first demonstrated in studies on rat kidney homogenates. sigmaaldrich.com Further research confirmed that the conversion of T4 to tiratricol can proceed via T3 or through the intermediate Tetrac (B142916) (TA4). jst.go.jp

Deiodination is a critical process in the metabolism of thyroid hormones and their analogues, catalyzed by a family of selenium-containing enzymes known as deiodinases. jst.go.jp There are three types of deiodinases (D1, D2, and D3) that regulate the activation and inactivation of thyroid hormones.

The primary pathway for tiratricol formation involves the initial conversion of T4 to its acetic acid analogue, Tetrac. Tetrac is then subject to outer ring deiodination by D1 and D2 enzymes to yield tiratricol. jst.go.jp Tiratricol itself is a substrate for deiodinases; it can be efficiently deiodinated by D1 and D3 to form 3,3'-diiodothyroacetic acid (3,3'-TA2), an inactive metabolite. jst.go.jp In fact, tiratricol is considered a better substrate for D1 than T3. jst.go.jp This stepwise removal of iodine atoms is a major metabolic route, with studies in humans showing that a significant portion of administered tiratricol is excreted in the urine as inorganic iodide within 24 hours. jst.go.jp

Similar to the metabolism of T3, tiratricol undergoes conjugation with glucuronic acid and sulfate (B86663). jst.go.jp These reactions, occurring mainly in the liver, attach these water-soluble molecules to the phenolic hydroxyl group of tiratricol. This process increases the compound's polarity and water solubility, which facilitates its elimination from the body through bile and urine.

Sulfation not only prepares the molecule for excretion but can also influence its deiodination. The sulfated forms of iodothyronines are readily deiodinated by the type 1 deiodinase (D1), representing a pathway for the irreversible degradation of the hormone.

Stepwise Deiodination Pathways

Enzymatic Conversions and Potential Intermediates

The conversion of the alanine side chain of T4 and T3 to the acetic acid side chain of Tetrac and tiratricol involves several enzymatic steps. While the exact enzymes for all steps are not fully identified, research points to a few key processes. One proposed route involves the conversion of the iodothyronine by an aminotransferase to its pyruvic acid analogue, which is then decarboxylated and oxidized to form the acetic acid metabolite. jst.go.jp

Another pathway involves an intermediate step of decarboxylation to form iodothyronamines. For example, ornithine decarboxylase has been shown to decarboxylate T4 to 3,3′,5,5′-tetraiodothyronamine (T4AM). jst.go.jp These thyronamine (B1227456) intermediates can then be further metabolized to their acetic acid counterparts. sigmaaldrich.com

The most significant intermediate in the formation of tiratricol is Tetraiodothyroacetic acid (Tetrac) . Tetrac is formed from T4 and serves as the direct precursor to tiratricol via deiodination. jst.go.jp

Comparative Metabolic and Kinetic Studies Across Biological Systems

Kinetic studies reveal significant differences between tiratricol and its parent hormones. In humans, tiratricol is absorbed rapidly after oral administration. Its elimination half-life is relatively short, with studies reporting a geometric mean half-life of approximately 13 to 14 hours. This is in contrast to its precursor, Tetrac, which has a considerably longer half-life.

Metabolic studies have highlighted organ-specific effects of tiratricol that differ from T4. Tiratricol demonstrates augmented thyromimetic actions in the liver and on the skeleton. It also has a potent inhibitory effect on the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland.

There are also notable differences across species. For instance, early studies found that while about 20% of administered tiratricol was excreted as inorganic iodide in the urine of rats within 24 hours, the same time frame saw the detection of 3,3'-TA2 sulfate in the serum of dogs. jst.go.jp Furthermore, unlike T3 and T4, which rely on the MCT8 transporter to enter certain tissues like the brain, tiratricol can enter these cells independently of this transporter. wikipedia.org This distinction in cellular transport contributes to its unique biological activity profile compared to other thyroid hormones.

Genomic Actions and Transcriptional Regulation by Tiratricol Sodium

Modulation of Thyroid Hormone Response Elements (TREs)

Tiratricol's primary mechanism of genomic action involves its interaction with thyroid hormone receptors (TRs), specifically TRα and TRβ, which are members of the nuclear receptor superfamily. patsnap.comresearchgate.net Upon binding to these receptors, tiratricol (B1682914) induces a conformational change in the receptor protein. patsnap.com This altered conformation allows the tiratricol-TR complex to bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the regulatory regions of target genes. patsnap.comresearchgate.net

TREs are typically characterized by a direct repeat of the hexameric sequence (A/G)GGT(C/A/G)A, often spaced by four nucleotides (a configuration known as DR4). researchgate.net The binding of the tiratricol-TR complex to these TREs can either activate or repress the transcription of the associated gene, depending on the specific TRE sequence and the cellular context. patsnap.comresearchgate.net This dual regulatory capacity is a key feature of thyroid hormone action and allows for fine-tuned control of gene expression. researchgate.net The interaction between the TR and the TRE can be influenced by the specific arrangement of the TRE half-sites, with optimal sequences facilitating binding and transcriptional activation. umich.edu

Regulation of Thyroid Hormone-Responsive Gene Expression

By binding to TREs, tiratricol modulates the expression of a wide array of thyroid hormone-responsive genes. patsnap.compatsnap.com This regulation is central to its physiological effects, which encompass the control of metabolic rate, lipid and protein metabolism, and cellular growth and differentiation. patsnap.compatsnap.comresearchgate.net The binding of the tiratricol-TR complex to a TRE initiates the recruitment of other proteins that either promote or inhibit the transcription of the target gene by RNA polymerase. patsnap.comlawrencehallofscience.org

Investigation of Gene Expression Profiles in Specific Target Tissues

The effects of tiratricol on gene expression are tissue-specific, reflecting the differential expression of TR isoforms and the unique cellular environments of various organs. nih.govresearchgate.net Studies in rodents have shown that when administered, tiratricol levels are elevated in the liver, where it induces the expression of T3-regulated target genes. researchgate.net In athyreotic patients, tiratricol has demonstrated organ-specific actions, particularly in the liver and skeleton. oup.com

The identification of genes regulated by thyroid hormones in specific tissues, such as bone and liver, is crucial for understanding the full spectrum of tiratricol's actions. mdpi.comnih.gov Techniques like cDNA microarray analysis have been employed to identify novel T3-responsive genes in primary cultures of rat hepatic cells, revealing upregulation of genes such as pyridoxal (B1214274) kinase (Pdxk) and solute carrier family 17 member 2 (Slc17a2). mdpi.com These findings highlight the diverse and tissue-dependent nature of gene regulation by thyroid hormone analogs.

Effects on Lipid Metabolism-Related Gene Transcription

A significant area of tiratricol's action is the regulation of genes involved in lipid metabolism. patsnap.com It has been shown to enhance the expression of genes that promote energy expenditure and lipid metabolism while suppressing those that encourage fat storage. patsnap.com In clinical studies, tiratricol has been observed to lower plasma total and low-density lipoprotein cholesterol levels. oup.com

This cholesterol-lowering effect is partly mediated by the transcriptional regulation of key genes. For example, thyroid hormones, and by extension their analogs like tiratricol, can induce the expression of cholesterol 7-α-hydroxylase (CYP7A1), a critical enzyme in the conversion of cholesterol to bile acids, which is a major pathway for cholesterol clearance. nih.gov Additionally, thyroid hormones can influence the expression of genes related to fatty acid uptake and transport in the liver. nih.gov

Influence on Genes Associated with Protein Synthesis and Cellular Differentiation

The genomic actions of tiratricol also extend to the regulation of genes involved in protein synthesis and cellular differentiation. patsnap.comresearchgate.net Thyroid hormones are known to be essential for normal growth and development, processes that are fundamentally dependent on the controlled expression of specific genes that dictate protein production and cell specialization. nih.govnih.gov

The expression of specific genes is what drives the differentiation of stem cells into specialized cells and controls their subsequent functions. lawrencehallofscience.org Thyroid hormones, through their interaction with TRs, can regulate the expression of microRNAs, which in turn can influence entire gene networks related to complex processes like differentiation. nih.gov For instance, thyroid hormones have been shown to regulate microRNAs that are important for differentiation and contractility in skeletal muscles. nih.gov Furthermore, studies have shown that Notch signaling, a pathway that can be influenced by thyroid hormone status, directly activates key transcription factors involved in cell lineage decisions. plos.org This highlights the intricate and multi-layered control that compounds like tiratricol can exert on fundamental cellular processes.

Interactions with Thyroid Hormone Receptor Coregulators (Coactivators and Corepressors)

The transcriptional activity of the tiratricol-TR complex is further modulated by its interaction with a suite of nuclear proteins known as coregulators. researchgate.netnih.gov These coregulators can be broadly classified as coactivators, which enhance gene transcription, and corepressors, which inhibit it. researchgate.net

In the absence of a ligand like tiratricol, TRs bound to TREs are typically associated with a corepressor complex, which includes proteins like nuclear receptor corepressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT). umich.edunih.gov This complex actively represses gene transcription. researchgate.net

The binding of tiratricol to the TR induces a conformational change that leads to the dissociation of the corepressor complex. umich.edu This dissociation relieves the repression and allows for the recruitment of coactivator proteins, such as those from the steroid receptor coactivator (SRC) family. umich.edunih.gov These coactivators then facilitate the recruitment of the transcriptional machinery, leading to the activation of gene expression. nih.gov The interplay between the tiratricol-bound receptor, the specific TRE, and the available pool of coactivators and corepressors ultimately determines the transcriptional outcome. researchgate.netnih.gov

Non Genomic Actions and Rapid Signaling Events of Tiratricol Sodium

Plasma Membrane Integrin αvβ3 Receptor Interactions

Tiratricol (B1682914) has been shown to exert a stimulatory effect on the plasma membrane integrin αvβ3 receptor. bioscientifica.com This interaction is a key component of its non-genomic mechanism of action. The binding of thyroid hormone analogues to this integrin receptor can trigger a variety of cellular responses. physiology.orgbioscientifica.com While L-thyroxine (T4) is considered the principal ligand for this receptor at physiological concentrations, other analogues, including tiratricol, can also interact with it. physiology.orgfrontiersin.org The binding site for thyroid hormones on integrin αvβ3 is distinct from the site that binds ligands like RGD (arginine-glycine-aspartic acid). frontiersin.org

Activation of Intracellular Signaling Cascades

The binding of thyroid hormone analogues to integrin αvβ3 initiates rapid, non-genomic signaling through the activation of several intracellular pathways. nih.gov A primary pathway activated is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. bioscientifica.comgenome.jp This activation is a common downstream effect of thyroid hormone analogue binding to the integrin receptor. frontiersin.orgresearchgate.net

The activation of the ERK1/2 cascade is a multi-tiered process involving a series of protein kinases that sequentially phosphorylate and activate one another. mdpi.com This cascade can be initiated by various cell surface receptors and ultimately leads to the phosphorylation of target proteins that regulate a wide array of cellular processes, including proliferation and differentiation. nih.gov In the context of thyroid hormone action, the activation of ERK1/2 via integrin αvβ3 can influence gene expression indirectly by phosphorylating transcription factors. nih.govnih.gov

In addition to the MAPK/ERK1/2 pathway, binding to integrin αvβ3 can also activate other signaling molecules, such as phosphatidylinositol 3-kinase (PI3K). genome.jpresearchgate.net The activation of PI3K can, in turn, influence other downstream pathways, including the Akt/protein kinase B (PKB) signaling pathway. bioscientifica.comresearchgate.net These signaling cascades demonstrate the complex and multifaceted nature of non-genomic thyroid hormone action.

| Pathway Component | Description |

| Receptor | Integrin αvβ3 |

| Primary Signaling Cascade | Mitogen-Activated Protein Kinase (MAPK/ERK1/2) |

| Other Activated Kinases | Phosphatidylinositol 3-kinase (PI3K) |

| Downstream Effects | Regulation of cell proliferation, differentiation, and migration |

Comparative Analysis with Triiodothyronine (T3) in Non-Genomic Pathways

Both tiratricol and T3 can initiate non-genomic actions through the integrin αvβ3 receptor. However, there are notable differences in their potencies and potentially in the downstream effects they elicit.

Studies have indicated that T3 is more potent than tiratricol in stimulating the plasma membrane integrin αvβ3 receptor. bioscientifica.com While both can activate the MAPK/ERK1/2 pathway, the affinity of T3 for the integrin receptor appears to be lower than that of T4, with T3 actions at the integrin often requiring supraphysiological concentrations. physiology.org In contrast, T4 is a primary ligand for the integrin at physiological levels. physiology.orgfrontiersin.org

The plasma membrane integrin αvβ3 possesses distinct binding sites for T3 and T4. One site binds only T3 and is linked to the activation of the PI3K pathway. genome.jp Another site binds both T3 and T4 and activates the ERK1/2 MAP kinase pathway. genome.jp Although less studied, tiratricol's interaction with these sites is a crucial aspect of its non-genomic profile. While T3's primary mode of action is considered genomic through nuclear receptors, its ability to act via non-genomic pathways highlights the complexity of thyroid hormone signaling. physiology.org The non-genomic actions of both T3 and tiratricol, initiated at the cell surface, provide a mechanism for rapid cellular responses that are independent of new gene transcription. nih.gov

| Compound | Interaction with Integrin αvβ3 | Primary Non-Genomic Pathway Activated |

| Tiratricol | Stimulatory, but less potent than T3 bioscientifica.com | MAPK/ERK1/2 nih.govresearchgate.net |

| Triiodothyronine (T3) | Binds to specific sites, activating PI3K and MAPK/ERK1/2 pathways genome.jp | PI3K, MAPK/ERK1/2 genome.jp |

Mitochondrial Bioenergetics and Cellular Energy Metabolism Affected by Tiratricol Sodium

Impact on Mitochondrial Biogenesis and Function

Tiratricol (B1682914), by interacting with thyroid hormone receptors, can stimulate the expression of genes involved in mitochondrial biogenesis. patsnap.com This leads to an increase in the number and functional capacity of mitochondria within cells. Thyroid hormones are known to have a profound influence on metabolism that is closely linked to their effect on mitochondrial biogenesis and function. nih.gov They regulate a series of target genes, some of which are intermediate factors like transcription factors (e.g., NRF-1, NRF-2) and transcriptional coactivators (e.g., PGC-1α, PGC-1β). These factors work together to orchestrate the physiological response to thyroid hormones, including the formation of new mitochondria. nih.gov

Studies have shown that thyroid hormone receptor α (TRα) plays a crucial role in regulating mitochondrial dynamics, autophagy, and activity. aging-us.com Overexpression of TRα has been observed to increase mitochondrial activity and number. aging-us.com This suggests that tiratricol, acting as a thyroid hormone mimetic, can enhance mitochondrial function by promoting the expression of key regulatory proteins. The stimulation of mitochondrial biogenesis ultimately enhances the cell's capacity for energy production. patsnap.com

Enhancement of Oxidative Phosphorylation Processes

Tiratricol enhances the process of oxidative phosphorylation (OXPHOS), the primary mechanism by which cells generate adenosine (B11128) triphosphate (ATP). By upregulating genes involved in mitochondrial function, tiratricol increases the capacity of cells to produce energy through this pathway. patsnap.com Thyroid hormones, in general, are known to normalize diminished respiratory processes and regulate the levels of mitochondrial transcripts. mdpi.com

Research indicates that thyroid hormones can counteract diminished activity of complex I of the electron transport chain and improve the mitochondrial transmembrane potential and the rate of oxygen consumption. mdpi.com This action is correlated with an increase in mitochondrial biogenesis. mdpi.com Tiratricol, by mimicking these effects, can lead to a more efficient and robust process of oxidative phosphorylation, thereby increasing cellular energy availability.

Regulation of Basal Metabolic Rate in Preclinical Models

In preclinical models, tiratricol has demonstrated the ability to elevate the BMR. patsnap.com This effect is a direct consequence of its impact on mitochondrial biogenesis and the enhancement of oxidative phosphorylation. By increasing the number and activity of mitochondria, more energy is consumed at rest, leading to an elevated metabolic rate. This thermogenic effect is a hallmark of thyroid hormone action and is effectively replicated by tiratricol. nih.gov

Interactive Data Table: Effects of Thyroid Hormone Analogs on Metabolic Parameters

| Parameter | Effect of Thyroid Hormone Analogs (like Tiratricol) | Associated Cellular Mechanism |

| Mitochondrial Biogenesis | Increased | Upregulation of genes like PGC-1α and NRF-1 |

| Oxidative Phosphorylation | Enhanced | Increased expression and activity of electron transport chain components |

| Basal Metabolic Rate | Increased | Increased mitochondrial density and activity leading to higher resting energy expenditure |

| Oxygen Consumption | Increased | Higher demand from enhanced oxidative phosphorylation |

| ATP Production | Increased | More efficient energy generation from metabolic substrates |

Preclinical and in Vitro Investigations of Biological Activities of Tiratricol Sodium

Research on Thyroid Axis Regulation

Tiratricol (B1682914), also known as Triac or 3,3',5-triiodothyroacetic acid (TA3), is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3). physiology.orgbioscientifica.com Its influence on the hypothalamic-pituitary-thyroid (HPT) axis has been a subject of significant preclinical research. The HPT axis is the primary system for regulating thyroid hormone production and secretion, involving the hypothalamus, pituitary gland, and thyroid gland. nih.govfrontiersin.org

Mechanisms of Pituitary Thyroid-Stimulating Hormone (TSH) Suppression

Tiratricol has demonstrated a potent ability to suppress the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. nih.govbioscientifica.com This suppression is a key mechanism in the regulation of the thyroid axis.

In vitro studies using mouse thyrotropic pituitary tumor cells have shown that tiratricol effectively reduces TSH secretion and the expression of thyrotropin-releasing hormone (TRH) receptors. bioscientifica.com TRH, produced by the hypothalamus, stimulates the pituitary to release TSH. mdpi.comdrugs.com By reducing TRH receptor expression, tiratricol diminishes the pituitary's responsiveness to this stimulatory signal. Further studies on rat pituitary fragments and cells have confirmed that tiratricol inhibits TRH-induced TSH release. bioscientifica.combioscientifica.com

It's noteworthy that while tiratricol effectively suppresses TSH, some studies suggest it does not have an enhanced thyromimetic activity specific to the pituitary gland when compared to its effects on other organs. nih.gov In one study, athyreotic patients required significantly less levothyroxine (L-T4) to achieve the same level of TSH suppression when co-administered with tiratricol, highlighting its potent suppressive effect. nih.govebi.ac.uk

Studies on Thyroid Gland Morphology and Goiter Reduction

The TSH-suppressive action of tiratricol has direct implications for thyroid gland morphology, particularly in the context of goiter, which is an enlargement of the thyroid gland often caused by excessive TSH stimulation. medscape.com

The first recognized biological effect of tiratricol was its ability to reduce goiter in hypothyroid rats. bioscientifica.com By suppressing TSH, tiratricol removes the primary stimulus for thyroid cell growth and proliferation, leading to a reduction in goiter size. bioscientifica.combioscientifica.com This effect has been observed in studies where tiratricol was as effective as levothyroxine in reducing goiter size in patients with euthyroid goiter. bioscientifica.com

Hepatic Metabolic Regulation Studies

Tiratricol has been shown to exert significant effects on the liver, influencing lipid metabolism and the production of various hepatic proteins. nih.gov The liver is a major target organ for thyroid hormones and plays a crucial role in metabolic regulation. nih.gov

Modulation of Serum Lipid Parameters (e.g., Cholesterol, Low-Density Lipoprotein)

Preclinical and clinical investigations have consistently demonstrated tiratricol's ability to favorably modulate serum lipid profiles.

In a randomized clinical trial with athyreotic patients, tiratricol treatment led to a significant decline in plasma total and low-density lipoprotein (LDL) cholesterol levels compared to treatment with levothyroxine, when TSH levels were equivalently suppressed. nih.gov Specifically, total cholesterol decreased by 13% and LDL cholesterol by 23% in the tiratricol group. oup.com Another study in athyreotic patients also reported reductions in serum cholesterol, LDL cholesterol, and apolipoprotein B levels with tiratricol therapy. nih.gov

The mechanism behind this lipid-lowering effect is linked to the activation of thyroid hormone receptors (TRs) in the liver, with a particular affinity for the TRβ isoform, which is predominant in this organ. nih.govnih.gov Activation of hepatic TRs stimulates pathways involved in cholesterol clearance. nih.gov

| Parameter | Percentage Change with Tiratricol | Reference |

|---|---|---|

| Total Cholesterol | -13% | oup.com |

| LDL Cholesterol | -23% | oup.com |

| Apolipoprotein B | -13% | nih.gov |

Effects on Hepatic Protein Markers (e.g., Sex Hormone Binding Globulin, Ferritin)

Tiratricol also influences the hepatic synthesis of specific proteins, which serve as markers for thyroid hormone action in the liver.

A notable effect is the significant increase in serum sex hormone-binding globulin (SHBG) concentrations. nih.govoup.com SHBG is a glycoprotein (B1211001) produced by the liver, and its synthesis is stimulated by thyroid hormones. nih.govmdpi.com In one study, SHBG levels increased by 55% with tiratricol treatment, indicating a strong hepatic response. nih.govoup.com

Ferritin, another protein synthesized in the liver, has also been shown to increase in response to tiratricol. nih.gov One trial reported a 37% increase in ferritin concentrations during tiratricol therapy. nih.govebi.ac.uk These changes in hepatic protein markers underscore the potent and somewhat selective hepatic effects of tiratricol.

| Protein Marker | Percentage Change with Tiratricol | Reference |

|---|---|---|

| Sex Hormone-Binding Globulin (SHBG) | +55% | oup.com |

| Ferritin | +37% | nih.gov |

Research on Skeletal System Metabolism

Thyroid hormones are known to be essential for normal skeletal development and the maintenance of bone mass throughout life. frontiersin.org Tiratricol, as a thyroid hormone analog, also demonstrates effects on bone metabolism.

Clinical research has shown that tiratricol enhances skeletal metabolic activity. nih.govoup.com Studies have observed increased levels of serum osteocalcin, a marker of bone formation, as well as increased urinary excretion of calcium and pyridinium (B92312) cross-links, which are indicators of bone resorption. nih.govoup.com This suggests that tiratricol accelerates bone turnover, affecting both bone formation and resorption processes. oup.compatsnap.com While these findings highlight a clear thyromimetic effect on the skeleton, they also suggest that prolonged therapy could potentially lead to a net loss of bone mineral. oup.com

Osteocalcin Elevation and Bone Metabolic Activity Assessment

Tiratricol sodium, a thyroid hormone analog, has demonstrated notable effects on skeletal metabolic activity in preclinical studies. Research indicates that tiratricol can significantly increase serum levels of osteocalcin, a marker of bone formation, without causing significant changes in serum calcium or parathyroid hormone levels. nih.gov

These findings highlight tiratricol's distinct effects on bone metabolism, suggesting a potential to modulate skeletal activity. nih.govnih.gov

Calcium Release Studies in In Vitro Bone Cultures

In vitro studies using fetal rat long bone cultures have shown that tiratricol stimulates the release of calcium. ncats.io When these bone cultures were treated with tiratricol at concentrations ranging from 10⁻⁷ to 10⁻¹⁰ M, a dose-dependent increase in ⁴⁵Ca release was observed. ncats.io The maximum effect for calcium release was seen at a concentration of 10⁻⁷ M, and this effect was more pronounced after five days of culture. ncats.io

Interestingly, the stimulatory effects of tiratricol on bone resorption, as indicated by calcium release, appeared to be greater than its effects on bone formation in these in vitro models. bioscientifica.combioscientifica.com This was particularly evident when bone resorption was stimulated by parathyroid hormone, where the inhibitory effect of thyrocalcitonin, a hormone that inhibits bone resorption, was more easily detected. nih.gov

Neurodevelopmental and Myelination Studies in Animal Models (e.g., MCT8 Deficiency)

Tiratricol has been extensively studied for its potential therapeutic role in neurodevelopmental disorders, particularly in the context of Monocarboxylate Transporter 8 (MCT8) deficiency, also known as Allan-Herndon-Dudley syndrome. nih.govnve.nl MCT8 is a crucial transporter for thyroid hormones to enter the central nervous system (CNS), and its deficiency leads to severe intellectual disability and motor impairments due to a hypothyroid state in the brain. nih.goveurothyroid.commdpi.com

Preclinical studies in animal models mimicking MCT8 deficiency have shown that tiratricol can cross the blood-brain barrier independently of MCT8. nve.nleurothyroid.com In these models, early postnatal administration of tiratricol has been shown to normalize brain development. nve.nl Specifically, research in Mct8/Oatp1c1 double knock-out mice, which closely model the human condition, demonstrated that tiratricol treatment during the first three postnatal weeks normalized myelination and the differentiation of cortical GABAergic interneurons. mdpi.com This early intervention also led to improvements in electrophysiological parameters and locomotor performance. mdpi.com

Furthermore, studies have indicated that tiratricol can restore neural differentiation and promote dendritic growth in T3-depleted cells, highlighting its potential to mitigate the neurological consequences of MCT8 deficiency. nih.gov The promising results from these animal and in vitro studies, including those using induced pluripotent stem cells from MCT8-deficient patients, have paved the way for clinical trials to evaluate tiratricol's efficacy in patients. nih.goveurothyroid.com

Antiviral Activity Research (e.g., Against Yellow Fever Virus)

Recent in vitro research has identified tiratricol as a potent inhibitor of the Yellow Fever Virus (YFV), a member of the Flavivirus genus. ebi.ac.uknih.gov An in vitro study demonstrated that tiratricol effectively suppresses YFV RNA synthesis and protein expression in a dose-dependent manner in human hepatoma (Huh-7) cells. ebi.ac.uknih.gov The 50% effective concentration (EC50) was determined to be 2.07 μM, with a 50% cytotoxic concentration (CC50) of 385.77 μM, indicating a favorable selectivity index. ebi.ac.uknih.gov

The mechanism of its antiviral action is believed to be the targeting of the viral RNA-dependent RNA polymerase (RdRp) domain of the nonstructural protein 5 (NS5). ebi.ac.uknih.gov Surface plasmon resonance assays and molecular docking analyses suggest that tiratricol binds to the active sites of the RdRp, thereby hindering viral replication. ebi.ac.uknih.gov

Furthermore, tiratricol has shown broad-spectrum antiviral activity against other flaviviruses in vitro, including Tick-borne encephalitis virus (TBEV), West Nile virus (WNV), Zika virus (ZIKV), and Japanese encephalitis virus (JEV). ebi.ac.uknih.gov These findings position tiratricol as a potential candidate for the development of anti-YFV therapeutics. ebi.ac.uknih.govresearchgate.net

Immunomodulatory Research (e.g., LPS/Lipid A Cytotoxicity, Tumor Necrosis Factor Production)

Tiratricol has been investigated for its immunomodulatory properties, specifically its ability to neutralize intracellular toxins and modulate inflammatory responses. medchemexpress.commedchemexpress.com In vitro studies have shown that tiratricol can inhibit the cytotoxicity induced by lipopolysaccharide (LPS) and lipid A, which are components of the outer membrane of Gram-negative bacteria and potent inducers of inflammation. medchemexpress.commedchemexpress.com The half-maximal inhibitory concentrations (IC50) for LPS and lipid A cytotoxicity were found to be 20 μM and 32 μM, respectively. medchemexpress.commedchemexpress.com

Furthermore, tiratricol has been shown to reduce the production of Tumor Necrosis Factor (TNF), a key pro-inflammatory cytokine, in macrophages stimulated with LPS. medchemexpress.commedchemexpress.comclinisciences.com The production of TNF by monocytes and macrophages in response to LPS, particularly the lipid A moiety, is a critical event in the inflammatory cascade. nih.govresearchgate.netuni-regensburg.de By inhibiting LPS-induced cytotoxicity and TNF production, tiratricol demonstrates potential as an immunomodulatory agent.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition in Cellular and Enzymatic Models

Tiratricol has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. ebi.ac.uk This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes. Inhibition of DHODH can lead to immunosuppressive and antiproliferative effects. ontosight.ai

The inhibitory activity of tiratricol against DHODH suggests a potential mechanism for some of its observed biological effects. ebi.ac.uk Other known DHODH inhibitors, such as leflunomide (B1674699) and farudodstat, are utilized for their immunosuppressive properties in autoimmune diseases and are being investigated for antineoplastic activity. guidetopharmacology.orgnih.gov The discovery of tiratricol's DHODH inhibitory activity opens another avenue for understanding its pharmacological profile and potential therapeutic applications. ebi.ac.uk

Tiratricol Sodium Analogues, Derivatives, and Structure Activity Relationship Sar Studies

Synthesis and Biological Evaluation of Novel Tiratricol (B1682914) Sodium Derivatives

The generation of novel tiratricol derivatives is a key strategy in the quest for compounds with improved therapeutic profiles. The synthesis process typically involves modifying the core tiratricol structure, which consists of two phenolic rings linked by an ether bridge, with three iodine atoms and an acetic acid side chain. Chemical reactions such as oxidation, reduction, and substitution are employed to create a library of new molecules.

The general workflow for developing these derivatives follows a structured path:

Design: Computational modeling and structure-activity relationship data guide the design of new analogues with predicted enhancements in activity or selectivity.

Synthesis: Organic chemistry techniques are used to create the designed molecules. Common modifications might include altering the acetic acid side chain, changing the number or position of the iodine atoms, or substituting other functional groups onto the phenyl rings. For instance, microreactor systems using continuous flow chemistry have been explored for safer and more efficient iodination processes in related syntheses.

Biological Evaluation: Once synthesized, the novel compounds undergo rigorous biological testing. rsc.orgnih.gov This includes in vitro assays to determine their binding affinity for thyroid hormone receptors and their ability to activate or inhibit these receptors. Subsequent testing often involves cell-based assays and in vivo animal models to evaluate their specific physiological effects, such as impacts on lipid metabolism or cellular proliferation. rsc.orgnih.gov

The table below illustrates potential sites for modification on the tiratricol scaffold and the rationale behind these changes.

| Structural Component | Potential Modification | Scientific Rationale for Modification |

| Acetic Acid Side Chain | Elongation, shortening, or conversion to other functional groups (e.g., esters, amides). | To alter metabolic stability, cell permeability, and interaction with the ligand-binding pocket of thyroid hormone receptors. |

| Iodine Atoms | Substitution with other halogens (e.g., bromine), removal of iodine atoms, or changing their position on the rings. | To modulate binding affinity and selectivity for different thyroid hormone receptor isoforms (TRα vs. TRβ). |

| Phenolic Hydroxyl Group | Conversion to an ether or ester. | To investigate the role of this group in hydrogen bonding within the receptor and to create prodrugs that are activated in specific tissues. |

| Diphenyl Ether Bridge | Replacement with a different linkage (e.g., sulfide, methylene (B1212753) bridge). | To alter the conformational flexibility and the angle between the two phenyl rings, which is crucial for receptor binding. |

This systematic approach of synthesis and evaluation allows researchers to identify derivatives with potentially superior therapeutic properties compared to the parent compound. rsc.orgnih.gov

Design and Characterization for Enhanced Receptor Selectivity

The biological effects of thyroid hormones are mediated by thyroid hormone receptors (TRs), primarily the TRα and TRβ isoforms. researchgate.net These isoforms are distributed differently throughout the body and regulate distinct physiological processes. TRα is highly expressed in the heart, bone, and central nervous system, while TRβ is the predominant isoform in the liver. This differential expression is a key target for drug design. researchgate.net

Tiratricol is an agonist for both TRα and TRβ. caymanchem.com However, it exhibits some degree of tissue-selective action. Studies have shown that tiratricol has augmented thyromimetic effects in the liver and on skeletal metabolism compared to levothyroxine (T4), indicating a preferential action through TRβ. nih.gov The goal of designing new tiratricol derivatives is to further enhance this selectivity, specifically to create potent TRβ-selective agonists. researchgate.net

The rationale for designing TRβ-selective compounds includes:

Maximizing Therapeutic Effects: Activation of TRβ in the liver is responsible for desirable effects such as lowering LDL cholesterol and triglycerides. nih.govresearchgate.net

Minimizing Side Effects: Activation of TRα in the heart can lead to adverse cardiovascular effects like tachycardia and arrhythmias. By creating compounds that selectively target TRβ, these cardiac side effects can be avoided. researchgate.net

The design and characterization process involves leveraging the structural differences between the ligand-binding domains (LBDs) of TRα and TRβ. Although these domains are similar, subtle differences can be exploited. Tiratricol's acetic acid side chain, as opposed to the alanine (B10760859) side chain of T3, and its specific three-dimensional conformation contribute to its binding properties. Researchers use techniques like X-ray crystallography and molecular docking to model how derivatives might fit into the receptor's binding pocket, aiming to design molecules that bind tightly to TRβ while fitting poorly into the TRα pocket. researchgate.netresearchgate.net

| Receptor Isoform | Primary Tissue Expression | Key Physiological Roles | Goal of Selective Modulation |

| TRα | Heart, Bone, CNS | Regulation of heart rate, bone development and maintenance. | Avoidance: Minimize activation to prevent cardiac side effects. |

| TRβ | Liver, Pituitary Gland | Regulation of cholesterol and triglyceride metabolism, control of the hypothalamic-pituitary-thyroid axis. | Enhancement: Maximize activation for lipid-lowering effects and to treat metabolic disorders. |

An intriguing aspect of tiratricol is its ability to enter cells independently of the MCT8 transporter, which is required for T3 and T4 transport into certain tissues like the brain. wikipedia.org This property is also a key consideration in the design of new derivatives for specific therapeutic applications, such as thyroid hormone resistance syndromes. chemeurope.com

Structure-Activity Relationship Analysis for Specific Biological Effects

Structure-Activity Relationship (SAR) analysis is a systematic process used to understand how the chemical structure of a molecule, such as tiratricol, relates to its biological activity. mdpi.com By analyzing how modifications to different parts of the molecule affect its function, researchers can build a predictive framework for designing more effective and selective drugs. researchgate.netmdpi.com

For tiratricol and its analogues, SAR studies focus on several key structural features:

The Acetic Acid Side Chain: The replacement of T3's L-alanine side chain with an acetic acid moiety to form tiratricol is a critical modification. This change alters the molecule's metabolism and transport, and significantly influences its binding affinity for TR isoforms. europa.eunih.gov

The Iodination Pattern: The presence and position of the three iodine atoms are crucial for high-affinity binding to thyroid hormone receptors. The 3, 5, and 3' positions are considered essential for thyromimetic activity. Modifying this pattern, for example by removing an iodine atom or substituting it with another group, generally leads to a significant decrease in binding affinity and biological potency.

The Diphenyl Ether Linkage: The oxygen atom connecting the two phenyl rings provides a specific bond angle and rotational freedom. This conformation is vital for orienting the two rings correctly within the receptor's ligand-binding domain. The skewed orientation of the phenolic rings in tiratricol is thought to contribute to its receptor binding properties.

The 4'-Hydroxyl Group: The hydroxyl group on the outer ring is a key interaction point, typically forming a hydrogen bond with residues in the receptor pocket. This interaction is critical for anchoring the ligand and initiating the conformational changes in the receptor that lead to gene activation.

The table below summarizes the key SAR findings for thyromimetics like tiratricol.

| Structural Feature | Contribution to Biological Activity |

| Inner Ring (with side chain) | Anchors the molecule in the receptor; the side chain interacts with specific amino acid residues. |

| Outer Ring (with 4'-OH) | The 4'-hydroxyl group is a critical hydrogen bond donor, essential for high-affinity binding. |

| Iodine at positions 3 and 5 | These bulky groups interact with a hydrophobic pocket in the receptor, ensuring a snug fit and high potency. |

| Iodine at position 3' | Fills a specific pocket in the receptor, contributing significantly to binding affinity. Lack of a 5'-iodine atom distinguishes it from T4. |

| Ether Bridge | Provides the correct spatial orientation and flexibility between the two aromatic rings. |

By methodically synthesizing derivatives and evaluating their effects, a detailed SAR map can be constructed. This knowledge is instrumental in the rational design of next-generation thyromimetics with tailored biological actions, such as liver-specific TRβ agonists for treating dyslipidemia or compounds designed for other specific metabolic conditions. nih.govresearchgate.net

Advanced Research Methodologies for Tiratricol Sodium Analysis

In Vitro Binding Assays (e.g., Competitive Binding with Recombinant Thyroid Hormone Receptors)

In vitro binding assays are fundamental in determining the affinity of tiratricol (B1682914) for thyroid hormone receptors (TRs), specifically the alpha (TRα) and beta (TRβ) isoforms. patsnap.commdpi.com These assays typically employ recombinant human TRα and TRβ. Competitive binding experiments are conducted using a radiolabeled thyroid hormone, such as ¹²⁵I-T3, to quantify the concentration of tiratricol required to displace the radioligand from the receptor's ligand-binding domain. nih.gov

Research has demonstrated that tiratricol is an agonist for both TRα and TRβ. caymanchem.combertin-bioreagent.com Reporter assays have shown EC₅₀ values of 1.81 nM for TRα and 4.13 nM for TRβ, indicating potent activation of both receptor subtypes. caymanchem.combertin-bioreagent.combiocompare.com Some studies have reported a higher affinity of tiratricol for TRβ1 compared to TRα1. researchgate.net The data from these assays are critical for understanding the compound's potential for tissue-selective effects. nih.gov

Table 1: Binding and Activation Data for Tiratricol

| Receptor | Assay Type | Metric | Value (nM) |

|---|---|---|---|

| TRα | Reporter Assay | EC₅₀ | 1.81 caymanchem.combertin-bioreagent.combiocompare.com |

| TRβ | Reporter Assay | EC₅₀ | 4.13 caymanchem.combertin-bioreagent.combiocompare.com |

| hTRα1 | Competitive Binding | IC₅₀ | 0.14 guidetopharmacology.orgncats.io |

| hTRβ1 | Competitive Binding | IC₅₀ | 0.048 ncats.io |

Co-crystallography and Molecular Docking Approaches

To understand the interaction between tiratricol and thyroid hormone receptors at an atomic level, co-crystallography and molecular docking techniques are employed. X-ray crystallography of the ligand-binding domains of TRα and TRβ complexed with tiratricol reveals the precise orientation and binding mode of the compound within the receptor pocket. rcsb.orgrcsb.org These structural studies have shown that a single amino acid difference—Ser277 in TRα and Asn331 in TRβ—can influence the binding selectivity of ligands. rcsb.org

Molecular docking simulations complement these crystallographic studies by predicting the binding affinity and conformation of tiratricol within the receptor's active site. researchgate.netnih.gov These computational approaches have indicated that tiratricol interacts with key hydrophobic residues. nih.govebi.ac.uk Molecular dynamics simulations have further revealed that in the presence of tiratricol, the TRβ ligand-binding cavity expands, and water molecules occupy the additional space, which may contribute to its selective binding. rcsb.org

Gene Expression Profiling Techniques (e.g., RNA Sequencing, Quantitative Polymerase Chain Reaction)

Gene expression profiling techniques are utilized to investigate the downstream effects of tiratricol's interaction with thyroid hormone receptors. When tiratricol binds to TRs, it modulates the transcription of target genes by interacting with thyroid hormone response elements (TREs) in the DNA. patsnap.com This can either activate or inhibit gene expression. patsnap.com

Methods like RNA sequencing (RNA-Seq) and quantitative polymerase chain reaction (qPCR) are used to identify and quantify the changes in gene expression in response to tiratricol treatment. For example, tiratricol has been shown to upregulate genes involved in energy expenditure, mitochondrial biogenesis, and lipid metabolism, while suppressing those that promote fat storage. patsnap.com Specifically, it can induce the expression of α-myosin heavy chain mRNA. targetmol.com These techniques are essential for understanding the molecular basis of tiratricol's physiological effects. patsnap.com

Cellular Bioenergetic Analysis (e.g., Extracellular Flux Analysis)

Cellular bioenergetic analysis, particularly through extracellular flux analysis, provides insights into how tiratricol affects cellular metabolism. nih.govnih.gov This technology measures key indicators of mitochondrial function, such as the oxygen consumption rate (OCR) for oxidative phosphorylation and the extracellular acidification rate (ECAR) for glycolysis, in live cells in real-time. nih.gov

By upregulating genes involved in mitochondrial biogenesis and function, tiratricol can enhance a cell's capacity for energy production via oxidative phosphorylation. patsnap.com This leads to an increased basal metabolic rate. patsnap.com Studies using extracellular flux analyzers can directly quantify these changes in cellular respiration and energy production, providing a functional readout of tiratricol's metabolic effects at the cellular level. nih.govaging-us.com

Isotope Labeling and Metabolic Tracing Studies

Isotope labeling and metabolic tracing are powerful techniques to follow the metabolic fate of tiratricol and its influence on various metabolic pathways. nih.govnih.gov In these studies, isotopically labeled precursors, such as ¹³C-glucose or ¹³C-glutamine, are introduced into a biological system. isotope.com The incorporation of these stable isotopes into downstream metabolites is then tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. vanderbilt.edu

These methods can reveal how tiratricol alters fluxes through key metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. isotope.com While specific isotope tracing studies on tiratricol are not extensively detailed in the provided results, the methodology is crucial for understanding the comprehensive metabolic reprogramming induced by the compound. nih.govosti.gov The metabolic pathway of tiratricol itself involves deiodination, sulfation, and glucuronidation, primarily in the liver. europa.eu

Preclinical Animal Model Development and Characterization (e.g., Transgenic Models)

Preclinical animal models, including transgenic models, are indispensable for studying the in vivo effects of tiratricol. bioscientifica.comnih.gov These models are genetically engineered to mimic human diseases, such as thyroid hormone resistance syndromes or specific cancers. targetmol.comnih.gov For instance, Mct8/Oatp1c1 double knockout mice are used as a model for MCT8 deficiency, a condition where thyroid hormone transport into the brain is impaired. caymanchem.combertin-bioreagent.comwikipedia.org

In such models, tiratricol has been shown to stimulate cerebellar Purkinje cell dendritogenesis and cortical myelination. caymanchem.combertin-bioreagent.com Other studies in rats have demonstrated its ability to reduce goiter induced by methimazole. caymanchem.combertin-bioreagent.com Transgenic mouse models where specific oncogenes are overexpressed in the thyroid have been instrumental in understanding thyroid tumorigenesis and the potential therapeutic role of compounds like tiratricol. nih.govmdpi.com These animal models allow for the evaluation of the systemic and tissue-specific effects of tiratricol in a complex biological system. nih.gov

Theoretical Therapeutic Applications and Disease Models: Academic Research Perspectives

Resistance to Thyroid Hormone Syndromes (e.g., RTHβ)

Resistance to Thyroid Hormone beta (RTHβ) is a genetic disorder caused by mutations in the thyroid hormone receptor beta (TRβ) gene, leading to reduced tissue sensitivity to thyroid hormones. nih.govfrontiersin.org This results in elevated levels of circulating thyroid hormones with non-suppressed thyroid-stimulating hormone (TSH). nih.govfrontiersin.org Tiratricol (B1682914) has been investigated as a therapeutic agent in RTHβ due to its preferential binding to TRβ. bioscientifica.com

Clinical experience has shown that Tiratricol can be used to ameliorate hyperthyroid symptoms and suppress elevated TSH in patients with RTHβ. nih.gov The rationale for its use lies in its thyromimetic effects, which can help overcome the receptor defect at the peripheral tissue level while also providing negative feedback to the pituitary to reduce TSH secretion. bioscientifica.com

Key Research Findings in RTHβ Models:

| Finding | Significance in RTHβ Research |

| Preferential binding to TRβ | Suggests a more targeted approach to overcoming the specific receptor defect in RTHβ. bioscientifica.com |

| Suppression of TSH | Addresses the central dysregulation of the hypothalamic-pituitary-thyroid axis characteristic of RTHβ. bioscientifica.com |

| Amelioration of hyperthyroid symptoms | Offers potential for symptomatic relief in affected individuals. nih.gov |

Monocarboxylate Transporter 8 (MCT8) Deficiency Models

Monocarboxylate Transporter 8 (MCT8) deficiency, also known as Allan-Herndon-Dudley Syndrome (AHDS), is a rare X-linked genetic disorder resulting from mutations in the SLC16A2 gene. nih.govresearchgate.net This gene encodes the MCT8 protein, a crucial transporter of thyroid hormones into cells, particularly in the brain. nih.govnve.nl The deficiency leads to severe intellectual and motor disability due to brain hypothyroidism, alongside features of hyperthyroidism in other tissues due to high circulating T3 levels. nve.nl

A significant breakthrough in the research of potential therapies for MCT8 deficiency has been the investigation of Tiratricol (also known as Triac). Preclinical studies have demonstrated that Tiratricol can be transported into cells independently of the MCT8 transporter. nve.nl This finding is critical because it suggests that Tiratricol could bypass the fundamental defect in this disorder.

In animal models designed to mimic MCT8 deficiency, the administration of Tiratricol has shown promise. nve.nl For instance, research in these models indicated that early postnatal treatment could help normalize brain development. nve.nl Furthermore, clinical trials have been initiated to evaluate the efficacy of Tiratricol in patients with MCT8 deficiency. The Triac Trial I (NCT02060474) showed that treatment with Tiratricol improved key clinical and biochemical markers associated with the toxic effects of high T3 concentrations. nve.nl A subsequent trial, Triac Trial II (NCT02396459), was designed to further investigate the effects of Tiratricol on neurodevelopment in young boys with the deficiency. nve.nl

The therapeutic hypothesis being tested is that Tiratricol can address both the hypothyroid state in the brain and the hyperthyroid state in peripheral tissues. nve.nl Research has also expanded to using advanced preclinical models, such as cerebral organoids generated from induced pluripotent stem cells of MCT8-deficient patients, to study the effects of Tiratricol. nih.gov

Research in Lipid Metabolism Disorders (e.g., Hyperlipidemia Models)

Tiratricol has been investigated for its effects on lipid metabolism, particularly in the context of hyperlipidemia. Research has shown that Tiratricol possesses hepatic superagonist effects, meaning it has a more potent action on the liver compared to other tissues. nih.gov This characteristic has led to studies exploring its potential to lower cholesterol levels.

In a double-blind trial with athyreotic patients, administration of Tiratricol resulted in significant reductions in plasma total cholesterol and low-density lipoprotein (LDL) cholesterol levels. Specifically, total cholesterol decreased by 13% and LDL cholesterol by 23%. Further research in athyreotic thyroid carcinoma patients demonstrated that Tiratricol therapy led to a 7% reduction in serum cholesterol, a 10% reduction in LDL cholesterol, and a 13% reduction in apolipoprotein B. nih.gov Triglyceride levels also showed a decline. nih.gov

These findings suggest that Tiratricol's selective action on the liver's metabolic pathways could be beneficial in managing dyslipidemia, particularly that associated with hypothyroidism.

Summary of Tiratricol's Effects on Lipid Profile in Research Models:

| Lipid Parameter | Observed Effect | Reference |

| Total Cholesterol | Significant Reduction | nih.gov |

| LDL Cholesterol | Significant Reduction | nih.gov |

| Apolipoprotein B | Reduction | nih.gov |

| Triglycerides | Decline | nih.gov |

Investigation in Skeletal Metabolism Disorders (e.g., Osteoporosis Models)

The influence of Tiratricol on bone metabolism has been a subject of scientific inquiry, with studies suggesting it may enhance skeletal metabolic activity. Research in human subjects has shown that Tiratricol can lead to a marked elevation of serum osteocalcin, a marker of bone formation, without causing significant changes in serum calcium or parathyroid hormone levels. nih.gov This indicates a potential to stimulate bone turnover.

The potential for Tiratricol to influence bone health is rooted in its function as a thyroid hormone analog. Thyroid hormones are known to play a role in bone maintenance. While the direct application of Tiratricol in osteoporosis models is an area requiring more extensive research, the observed increase in skeletal metabolic activity suggests a potential therapeutic benefit for maintaining bone density.

Adjuvant Therapy Research in Thyroid Cancer Models

Tiratricol has been explored as a potential adjuvant therapy in the management of thyroid cancer. The primary goal of adjuvant therapy in this context is to suppress pituitary TSH secretion, as TSH can stimulate the growth of residual or metastatic thyroid cancer cells. nih.gov

A randomized, double-blind trial involving athyreotic patients treated for thyroid carcinoma showed that patients required 46% less L-T4 to achieve equivalent TSH suppression when taking Tiratricol. nih.govebi.ac.uk This indicates that Tiratricol has a potent TSH-suppressive effect. The ability to achieve TSH suppression with lower doses of levothyroxine could potentially reduce the side effects associated with high-dose thyroid hormone replacement.

Radioactive iodine (RAI) therapy is a cornerstone in the treatment of differentiated thyroid cancer, relying on the ability of thyroid cells to concentrate iodine via the sodium-iodide symporter (NIS). nih.govnih.gov While research into directly combining Tiratricol with RAI therapy is ongoing, its role in suppressing TSH is a critical component of comprehensive thyroid cancer management. nih.gov

Antiviral Strategies in Infectious Disease Models (e.g., Flavivirus)

Recent academic research has uncovered a novel potential application for Tiratricol as an antiviral agent, specifically against flaviviruses like the Yellow Fever Virus (YFV). medchemexpress.comresearchgate.net Flaviviruses represent a significant global health concern, and the development of effective antiviral drugs is a priority. researchgate.net

In vitro studies have demonstrated that Tiratricol is a potent inhibitor of YFV replication in host cells. researchgate.net The proposed mechanism of action involves Tiratricol binding to the RNA-dependent RNA polymerase (RdRp) domain of the viral NS5 protein, an enzyme essential for viral replication. medchemexpress.comresearchgate.net By targeting this key viral enzyme, Tiratricol can effectively suppress the synthesis of viral RNA and the expression of viral proteins in a dose-dependent manner. ebi.ac.uk

The antiviral activity of Tiratricol is not limited to cell culture models; it has also been demonstrated in animal models of YFV infection. researchgate.netresearchgate.net These findings suggest that Tiratricol could be a promising candidate for the development of pharmacotherapy for Yellow Fever.

Modulation of Inflammatory Responses in Disease Models

The role of sodium in modulating immune cell function is an area of active investigation. nih.gov High concentrations of sodium in tissue microenvironments can influence the function of immune cells like macrophages and T cells, potentially contributing to either protective immunity or immune dysregulation. nih.gov While direct studies on Tiratricol sodium's specific impact on inflammatory responses are emerging, the sodium component of the compound places it within this broader area of research.

Thyroid hormones themselves are known to have immunomodulatory effects. Given that Tiratricol is a thyroid hormone metabolite, it is plausible that it could also influence inflammatory pathways. Research has shown that thyroid hormones can act on various immune cells, including thymic epithelial cells, neutrophils, natural killer cells, and macrophages. frontiersin.org Further investigation is needed to delineate the specific effects of this compound on inflammatory responses in various disease models.

Metabolic Rate Regulation Research in Obesity Models

Academic research into Tiratricol (also known as 3,5,3'-triiodothyroacetic acid or TRIAC) has explored its potential as a modulator of metabolic rate, particularly within the context of obesity models. doi.org As a structural analog of the thyroid hormone triiodothyronine (T3), Tiratricol is investigated for its ability to mimic endogenous thyroid hormone actions on energy metabolism. doi.org The core of this research lies in its interaction with thyroid hormone receptors (TRs), which are critical regulators of basal metabolic rate (BMR) and body weight. biorxiv.orgnih.gov

The mechanism of action studied in these models involves Tiratricol's binding to TRs, which in turn modulates the expression of genes involved in energy balance. doi.org This interaction can enhance the transcription of genes that promote energy expenditure and lipid metabolism, while simultaneously suppressing those that favor fat storage. doi.org A primary physiological effect observed in research settings is an increase in BMR. doi.org This is achieved by upregulating genes associated with mitochondrial biogenesis and function, thereby increasing the cell's capacity for energy production through oxidative phosphorylation and leading to a higher rate of calorie expenditure. doi.org

Research using animal models has been crucial for elucidating the tissue-specific effects of Tiratricol on metabolic regulation. While some earlier studies yielded inconclusive results regarding its effects on oxygen consumption, more recent research has demonstrated that Tiratricol can induce significant thermogenic effects, particularly at low concentrations in rat models. physiology.org These studies suggest a specific role for Tiratricol in regulating energy balance by activating thermogenesis in adipose tissues without causing the suppression of the hypothalamic-pituitary-thyroid axis, a common adverse effect with higher doses of thyroid hormone analogs. physiology.org